Labetalol

Catalog No.
S532315
CAS No.
36894-69-6
M.F
C19H24N2O3
M. Wt
328.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Labetalol

CAS Number

36894-69-6

Product Name

Labetalol

IUPAC Name

2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzamide

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)

InChI Key

SGUAFYQXFOLMHL-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O

Solubility

3.56e-04 M
5.78e-03 g/L

Synonyms

AH 5158, AH-5158, AH5158, Albetol, Apo Labetalol, Apo-Labetalol, ApoLabetalol, Dilevalol, Hydrochloride, Labetalol, Labetalol, Labetalol Hydrochloride, Labetalol, (R,R)-Isomer, Labetolol, Normodyne, Presolol, R,R Labetalol, R,R-Labetalol, SCH 19927, SCH-19927, SCH19927, Trandate

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O

Description

The exact mass of the compound Labetalol is 328.1787 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.56e-04 m5.78e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Hypertension Management

  • Mechanism exploration

    Studies investigate how labetalol's combined alpha and beta-adrenergic blocking effects contribute to blood pressure reduction. Research explores its impact on heart rate, renin-angiotensin-aldosterone system (RAAS) activity, and vascular tone National Institutes of Health (NIH) website: ).

  • Comparison studies

    Researchers compare labetalol's efficacy and safety profile with other antihypertensive medications in different patient populations. This helps determine the optimal use cases for labetalol within hypertension management strategies Journal of Hypertension: .

Cardiovascular Research

  • Heart failure studies

    Labetalol's potential role in managing heart failure is being explored. Research investigates its effectiveness in improving symptoms, reducing mortality, and impacting cardiac remodeling European Journal of Heart Failure: .

  • Preeclampsia management

    Studies assess labetalol's safety and efficacy in controlling severe hypertension associated with preeclampsia, a pregnancy complication American Journal of Obstetrics and Gynecology: .

Other Research Areas

  • Atherosclerosis

    Labetalol's impact on atherogenesis (plaque buildup in arteries) is being investigated. Studies explore if it influences risk factors like inflammation and oxidative stress Cardiovascular Research: .

  • Migraine prevention

    Research is ongoing to determine if labetalol can help prevent migraines, given its potential to affect blood vessel constriction The Journal of Headache and Pain: .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3.1

Exact Mass

328.1787

Boiling Point

552.7

LogP

3.09 (LogP)
2.7

Appearance

Solid powder

Melting Point

188 °C
188.0 °C
195-196°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R5H8897N95

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H411 (66.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Labetalol injections are indicated to control blood pressure in severe hypertension.[L7727] Labetalol tablets are indicated alone or in combination with antihypertensives like thiazides and loop diuretics to manage hypertension.[L7730]
FDA Label

Livertox Summary

Labetalol is an antihypertensive agent with both alpha- and beta-adrenergic receptor blocking activity. Labetalol has been linked to several cases of clinically apparent drug induced liver disease, some of which have been severe and even fatal.

Drug Classes

Beta-Adrenergic Receptor Antagonists

Therapeutic Uses

Adrenergic alpha-Antagonists; Adrenergic beta-Antagonists; Antihypertensive Agents; Sympatholytics
Antihypertensive
Labetalol hydrochloride is an alpha and beta-adrenergic blocking agent. The drug is commercially available as a racemic mixture of its 4 stereoisomers. The RR isomer has about 2-4 times the beta-adrenergic blocking activity of the racemic mixture but has only minimal alpha1-adrenergic blocking activity; most of the alpha1-adrenergic blocking activity of the drug is attributable to the SR isomer. The RR isomer also appears to possess some beta2-agonist activity. /Labetalol hydrochloride/
Labetalol hydrochloride is used in the management of hypertension. The drug has been used as monotherapy or in combination with other classes of antihypertensive agents. The drug is at least as effective as pure beta-adrenergic blocking agents, thiazide diuretics, methyldopa, or clonidine. ... Iv labetalol hydrochloride is used to control blood pressure in patients with severe hypertension or hypertensive emergencies. Unlike other currently available parenteral hypotensive agents, labetalol usually produces a prompt, but gradual reduction of blood pressure without substantial changes in heart rate or cardiac output. Iv labetalol appears to adequately reduce blood pressure in about 80-90% of patients with severe hypertension or hypertensive emergencies, irrespective of etiology, and may be useful even when other drugs have failed. /Labetalol hydrochloride/
Iv labetalol hydrochloride has been used effectively to produce controlled hypotension during anesthesia in order to reduce bleeding resulting from surgical procedures. When labetalol and halothane are used concomitantly, a synergistic hypotensive effect results, which may be used to therapeutic advantage. Labetalol has also been effective in the management of uncontrolled hypertension before anesthesia and during surgery, and for the management and/or prevention of acute hypertensive responses during laryngoscopy. /Use is not currently included in the labeling approved by FDA/
Labetalol has been used with good results for the management of the sympathetic overactivity syndrome associated with severe tetanus. The drug has generally been effective in stabilizing the cardiovascular disturbances, including hypertension, tachycardia, and increased systemic arteriolar resistance, that occur in patients with severe tetanus. /Use is not currently included in the labeling approved by FDA/
Labetalol has been used in a limited number of patients for the management of chronic stable angina pectoris. Use of the drug has been associated with a reduction in the frequency and severity of anginal attacks, a decrease in nitrate dosage, and an increase in exercise tolerance. Further studies are needed to determine the safety and efficacy of labetalol in the management of chronic stable angina pectoris. /Use is not currently included in the labeling approved by FDA/
At therapeutic levels, cardioselectivity is a consideration in choosing drugs (eg; these drugs produce less bronchospasm), but this property probably does not alter the clinical presentation of overdose. /Class II beta-Blockers/
The glomerular filtration rate (inulin clearance) and renal plasma flow (para-aminohippuric acid clearance) were measured in 35 hypertensive patients during chronic administration of an alpha-beta-blocker, labetalol. No significant changes in glomerular filtration rate occurred but renal plasma flow increased significantly. The increase in renal plasma flow was positively correlated with the decrease in mean arterial blood pressure. Patients with renal failure showed changes similar to patients with normal renal function. Thus chronic treatment with labetalol, unlike most beta-blockers, can increase renal plasma flow, an effect which could be related to the alpha-blocking activity of the drug.

Pharmacology

Labetalol antagonizes various adrenergic receptors to decrease blood pressure.[A181901,A181907,A181910,L7727] The duration of action is long as it is generally given twice daily, and the therapeutic window is wide as patients usually take 200-400mg twice daily.[L7730] Patients susceptible to bronchospasms should not use labetalol unless they are unresponsive to or intolerant of other antihypertensives.[L7730]
Labetalol is a third generation selective alpha-1-adrenergic antagonist and non-selective beta-adrenergic antagonist with vasodilatory and antihypertensive properties. Labetalol competitively binds to alpha-1-adrenergic receptors in vascular smooth muscle, thereby inhibiting the adrenergic stimulation of endothelial cell function and vasoconstriction in peripheral blood vessels. This agent also binds to beta-receptors in the bronchial and vascular smooth muscle, resulting in a decrease in adrenergic stimulation. The result is a decrease in resting and exercise heart rates, cardiac output, and in both systolic and diastolic blood pressure, thereby resulting in vasodilation, and negative chronotropic and inotropic cardiac effects.

MeSH Pharmacological Classification

Adrenergic beta-Antagonists

ATC Code

C - Cardiovascular system
C07 - Beta blocking agents
C07A - Beta blocking agents
C07AG - Alpha and beta blocking agents
C07AG01 - Labetalol

Mechanism of Action

Labetalol non-selectively antagonizes beta-adrenergic receptors, and selectively antagonizes alpha-1-adrenergic receptors.[A181901] Following oral administration, labetalol has 3 times the beta-blocking ability than alpha-blocking ability.[A181901] This increases to 6.9 times following intravenous administration.[A181901] Antagonism of alpha-1-adrenergic receptors leads to vasodilation and decreased vascular resistance.[A181907] This leads to a decrease in blood pressure that is most pronounced while standing.[A181910] Antagonism of beta-1-adrenergic receptors leads to a slight decrease in heart rate.[L7727] Antagonism of beta-2-adrenergic receptors leads to some of the side effects of labetalol such as bronchospasms, however this may be slightly attenuated by alpha-1-adrenergic antagonism.[A181910] Labetalol leads to sustained vasodilation over the long term without a significant decrease in cardiac output or stroke volume, and a minimal decrease in heart rate.[A181907,A181910]
A specific competitive antagonist at both alpha- and beta-adrenergic receptor sites.
Class II antiarrhythmic, beta-adrenoceptor-blocking agents are membrane depressant drugs that decrease the influx of sodium and calcium ions by reducing membrane bound adenylate cyclase and cAMP. The reduction in cation transport lengthens depolarization by decreasing the amplitude and slope of the transmembrane potential. Beta-adrenoceptor-blocking agents also reduce myocardial contractility by decreasing calcium release from the sarcoplasmic reticulum (the influx of calcium couples excitation and contraction by initiating the release of calcium from the sarcoplasmic reticulum). Membrane-stabilizing activity enhances the reduction in myocardial contractility in overdose with these drugs in addition to producing a quinidinelike effect of ORS widening. A direct myocardial effect also leads to myocardial depression independent of beta-adrenergic blockade and membrane stabilization. ... beta-Blockers are classified as cardioselective based on their ability to antagonize the cardiac (beta1) but not the peripheral (beta2) receptors. However, cardioselectivity is incomplete and dose dependent and disappears at high doses. /Class II beta-Blockers/
The principal physiologic action of labetalol is to competitively block adrenergic stimulation of beta-receptors within the myocardium (beta1-receptors) and within bronchial and vascular smooth muscle (beta2-receptors) and alpha1-receptors within vascular smooth muscle. In addition to inhibiting access of endogenous or exogenous catecholamines to beta-adrenergic receptors, labetalol has been shown to exhibit some intrinsic beta2-agonist activity in animals; however, the drug exerts little, if any, intrinsic beta1-agonist activity. Labetalol does not exhibit intrinsic alpha-adrenergic agonist activity. There is some evidence from animal studies suggesting that the drug may have a vasodilating effect, possibly resulting from a direct or beta2-agonist action. In animals, at doses greater than those required for alpha- or beta-adrenergic blockade, labetalol also has a membrane stabilizing effect on the heart which is similar to that of quinidine; however, this effect is unlikely to be clinically important since it occurs only at doses higher than those required for alpha- or beta-adrenergic blockade.
The hemodynamic effects of labetalol are variable following oral or iv administration. Labetalol, unlike pure beta-adrenergic blocking agents, produces a dose dependent (at usual doses) decrease in systemic arterial blood pressure and systemic vascular resistance without a substantial reduction in resting heart rate, cardiac output, or stroke volume, apparently because of its combined alpha- and beta-adrenergic blocking activity. Labetalol effectively reduces blood pressure in the standing or supine position, but because of the drug's alpha1-adrenergic blocking activity, the effect on blood pressure is position dependent; labetalol induced decreases in blood pressure are greater in the standing than in the supine position, and orthostatic hypotension can occur. The blunting of exercise induced increases in blood pressure by oral or iv labetalol is generally greater than that produced by pure beta-adrenergic blocking agents (eg; propranolol), but the blunting of exercise induced tachycardia produced by labetalol is generally less than that produced by pure beta-adrenergic blocking agents.
The electrophysiologic effects of labetalol are variable and appear to be mediated via the drug's myocardial beta1-adrenergic blocking activity. Labetalol may decrease conduction velocity through the atrioventricular node and increase the atrial effective refractory period, but the drug appears to have inconsistent effects on sinoatrial conduction time and the atrioventricular nodal refractory period; the decrease in atrioventricular nodal conduction velocity produced by labetalol is less than that produced by pure beta-adrenergic blocking agents. In healthy individuals and in patients with cardiac disease (eg, coronary artery disease), labetalol generally has little effect on sinus rate, intraventricular conduction, the His-Purkinje system, or duration of the QRS complex. In one study in hypertensive patients, oral labetalol therapy was associated with a substantial reduction in ventricular premature contractions, and in another study in hypertensive patients, iv labetalol rapidly restored sinus rhythm in some patients with supraventricular or ventricular arrhythmias.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

36894-69-6

Associated Chemicals

Labetalol hydrochloride;32780-64-6

Wikipedia

Labetalol

Drug Warnings

Serious clinical effects of overdose involve primarily the cardiovascular system (bradycardia. hypotension, cardiogenic shock, pulmonary edema) and the central nervous system (coma, convulsions, apneal). In severe overdose, apnea and hemodynamic compromise may appear suddenly after ingestions of large beta-blocker doses. /Class II beta-blockers/
Adverse reations depend more on drug affinity for B1 and B2 receptors than overdose does. B1 Blockade (antagonist) activity causes decreased sinus rate, contractility, and conduction, decreased renin release, and decreased aqueous humor formation. B2 Blockade produces bronchiolar and arteriolar smooth muscle constriction, decreasd insulin secretion and decreased lipolysis and glucogenolysis resulting in decreased blood fatty acids and glucose. /Class II beta-Blockers/
Labetalol shares the toxic potentials of beta-adrenergic and postsynaptic alpha1-adrenergic blocking agents, and the usual precautions of these agents should be observed. When labetalol is used in fixed combination with hydrochlorothiazide, the cautions, precautions, and contraindications associated with thiazide diuretics must be considered in addition to those associated with labetalol.
Labetalol should be used with caution in patients with inadequate cardiac function, since congestive heart failure may be precipitated by blockade of beta-adrenergic stimulation when labetalol therapy is administered. In addition, in patients with latent cardiac insufficiency, prolonged beta-adrenergic blockade may lead to cardiac failure. Although beta-adrenergic blocking agents should be avoided in patients with overt congestive heart failure, labetalol may be administered cautiously, if necessary, to patients with well-compensated heart failure (e.g., those controlled with cardiac glycosides and/or diuretics). Patients receiving labetalol therapy should be instructed to consult their physician at the first sign or symptom of impending cardiac failure and should be adequately treated (e.g., with a cardiac glycoside and/or diuretic) and observed closely; if cardiac failure continues, labetalol should be discontinued, gradually if possible.
For more Drug Warnings (Complete) data for LABETALOL (17 total), please visit the HSDB record page.

Biological Half Life

Labetalol has a half life of 1.7-6.1 hours.
Plasma concentrations of labetalol appear to decline in a biphasic or possibly triphasic manner. In healthy adults and adults with hypertension, the half-life in the distribution phase has been reported to average 6-44 min and the half-life in the terminal elimination phase (t1/2beta) has been reported to average 2.5-8 hr. The variability in reported mean half-lives for the drug may have resulted in part from use of a relatively insensitive spectrofluorometric assay in some studies. The manufacturers state that the drug has a plasma elimination half-life of 5.5 or 6-8 hr following iv or oral administration, respectively. The elimination half-life of the drug appears to be unchanged in individuals with renal or hepatic impairment, but may be increased in patients with severe renal impairment (eg; creatinine clearance less than 10 ml/min) undergoing dialysis and slightly increased (but within the reported range) in geriatric individuals.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Analytic Laboratory Methods

Determination of labetalol using GC equipped with a FID. Nitrogen is used as the carrier gas at the flow rate of about 30 ml/min.

Interactions

Reproduction studies in rats or rabbits using combined oral labetalol hydrochloride and hydrochlorothiazide dosages up to about 15 and 80 times the maximum recommended human dosage, respectively, have not revealed evidence of teratogenicity, although combined oral dosages 3.5 and 20 times the maximum recommended human dosage, respectively, were maternotoxic with resultant fetotoxicity in rabbits. The combination appeared to be more toxic than either drug alone in rabbits. /Labetalol hydrochloride/
When labetalol is administered with diuretics or other hypotensive drugs, the hypotensive effect may be increased. ... When beta-adrenergic blocking agents are administered with calcium-channel blocking agents, therapeutic as well as adverse effects may be additive.
Concomitant administration of iv labetalol and halothane anesthesia results in asynergistic hypotensive effect, the degree and duration of which may be controlled by adjusting the halothane concentration; however, excessive hypotension can result in a large reduction in cardiac output and an increase in central venous pressure.
Concomitant administration of oral cimetidine has been shown to substantially increase the absolute bioavailability of oral labetalol, possibly via enhanced absorption or decreased first pass hepatic metabolism of labetalol.
For more Interactions (Complete) data for LABETALOL (10 total), please visit the HSDB record page.

Stability Shelf Life

Labetalol hydrochloride tablets should be stored in well closed containers at 2-30 °C; tablets in unit dose packages should be protected from excessive moisture. Labetalol hydrochloride injection should be stored at 2-30 °C and protected from light and freezing. Labetalol hydrochloride tablets and injection have an expiration date of 3 and 2 years, respectively, after the date of manufacture. /Labetalol hydrochloride/
Labetalol hydrochloride is most stable in solutions having a pH of 2- 4. The drug is physically and chemically compatible with the following iv solutions: 5% dextrose; 0.9% sodium chloride; 2.5% dextrose and 0.45% sodium chloride; 5% dextrose and 0.2, 0.33, or 0.9% sodium chloride; 5% dextrose and lactated Ringer's or Ringer's; lactated Ringer's; or Ringer's. Following dilution of labetalol hydrochloride injection with one of these iv solutions, solutions containing 1.25-3.75 mg/ml are stable for at least 24 hrs when refrigerated or stored at room temperature. In one study, these solutions were stable for at least 72 hrs at 4 or 25 °C. Appreciable changes in pH or osmolarity of these iv solutions did not occur following admixture of labetalol hydrochloride injection. The drug is physically and/or chemically incompatible with 5% sodium bicarbonate injection; labetalol hydrochloride solutions containing 1.25-3.75 mg/ml in 5% sodium bicarbonate have a pH of 7.6-8 and form a white precipitate, probably the free base, within 6 hrs after admixture. /Labetalol hydrochloride/

Dates

Modify: 2023-08-15
1: Lang Y, Fu F, Sun D, Xi C, Chen F. Labetalol Prevents Intestinal Dysfunction Induced by Traumatic Brain Injury. PLoS One. 2015 Jul 17;10(7):e0133215. doi: 10.1371/journal.pone.0133215. eCollection 2015. PubMed PMID: 26186619; PubMed Central PMCID: PMC4505891.
2: Fischer JH, Sarto GE, Hardman J, Endres L, Jenkins TM, Kilpatrick SJ, Jeong H, Geller S, Deyo K, Fischer PA, Rodvold KA. Influence of gestational age and body weight on the pharmacokinetics of labetalol in pregnancy. Clin Pharmacokinet. 2014 Apr;53(4):373-83. doi: 10.1007/s40262-013-0123-0. PubMed PMID: 24297680; PubMed Central PMCID: PMC4310214.
3: Liu-DeRyke X, Levy PD, Parker D Jr, Coplin W, Rhoney DH. A prospective evaluation of labetalol versus nicardipine for blood pressure management in patients with acute stroke. Neurocrit Care. 2013 Aug;19(1):41-7. doi: 10.1007/s12028-013-9863-9. PubMed PMID: 23760911.
4: Chan SW, Hu M, Ko SS, Tam CW, Fok BS, Yin OQ, Chow MS, Tomlinson B. CYP2C19 genotype has a major influence on labetalol pharmacokinetics in healthy male Chinese subjects. Eur J Clin Pharmacol. 2013 Apr;69(4):799-806. doi: 10.1007/s00228-012-1428-x. Epub 2012 Oct 23. PubMed PMID: 23090703.
5: Peacock WF, Varon J, Baumann BM, Borczuk P, Cannon CM, Chandra A, Cline DM, Diercks D, Hiestand B, Hsu A, Jois-Bilowich P, Kaminski B, Levy P, Nowak RM, Schrock JW. CLUE: a randomized comparative effectiveness trial of IV nicardipine versus labetalol use in the emergency department. Crit Care. 2011;15(3):R157. doi: 10.1186/cc10289. Epub 2011 Jun 27. PubMed PMID: 21707983; PubMed Central PMCID: PMC3219031.
6: Castiella A, Iglesias U, Zapata E, Zubiaurre L, Iribarren A. [Toxic hepatocellular hepatitis due to labetalol]. Gastroenterol Hepatol. 2015 May;38(5):326-7. doi: 10.1016/j.gastrohep.2014.06.004. Epub 2014 Jul 26. Spanish. PubMed PMID: 25073680.
7: Laha B, Hazra A. Medication error report: Intrathecal administration of labetalol during obstetric anesthesia. Indian J Pharmacol. 2015 Jul-Aug;47(4):456-8. doi: 10.4103/0253-7613.161278. PubMed PMID: 26288484; PubMed Central PMCID: PMC4527074.
8: Malesker MA, Hilleman DE. Intravenous labetalol compared with intravenous nicardipine in the management of hypertension in critically ill patients. J Crit Care. 2012 Oct;27(5):528.e7-14. doi: 10.1016/j.jcrc.2011.12.005. Epub 2012 Feb 1. PubMed PMID: 22300487.
9: Gómez Torrijos E, García Rodríguez C, Sánchez Caminero MP, Castro Jiménez A, García Rodríguez R, Feo-Brito F. First case report of acute generalized exanthematous pustulosis due to labetalol. J Investig Allergol Clin Immunol. 2015;25(2):148-9. PubMed PMID: 25997315.
10: MacCarthy EP, Bloomfield SS. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects. Pharmacotherapy. 1983 Jul-Aug;3(4):193-219. Review. PubMed PMID: 6310529.
11: McGuinness N, Cording V. Raynaud's phenomenon of the nipple associated with labetalol use. J Hum Lact. 2013 Feb;29(1):17-9. doi: 10.1177/0890334412467509. Epub 2012 Dec 4. PubMed PMID: 23212937.
12: Thomas CA, Moffett BS, Wagner JL, Mott AR, Feig DI. Safety and efficacy of intravenous labetalol for hypertensive crisis in infants and small children. Pediatr Crit Care Med. 2011 Jan;12(1):28-32. doi: 10.1097/PCC.0b013e3181e328d8. PubMed PMID: 20495503.
13: Carvalho TM, Cavalli Rde C, Cunha SP, de Baraldi CO, Marques MP, Antunes NJ, Godoy AL, Lanchote VL. Influence of gestational diabetes mellitus on the stereoselective kinetic disposition and metabolism of labetalol in hypertensive patients. Eur J Clin Pharmacol. 2011 Jan;67(1):55-61. doi: 10.1007/s00228-010-0896-0. Epub 2010 Sep 17. PubMed PMID: 20848091.
14: Nooij LS, Visser S, Meuleman T, Vos P, Roelofs R, de Groot CJ. The optimal treatment of severe hypertension in pregnancy: update of the role of nicardipine. Curr Pharm Biotechnol. 2014;15(1):64-9. PubMed PMID: 24720593.
15: Labetalol and hydrochlorothiazide in hypertension. Labetalol/Hydrochlorothiazide Multicenter Study Group. Clin Pharmacol Ther. 1985 Jul;38(1):24-7. PubMed PMID: 2860990.
16: Immanni S, Khan EI, Staunton M. Hypoglycaemia secondary to labetalol infusion. J Coll Physicians Surg Pak. 2011 May;21(5):297-8. doi: 05.2011/JCPSP.297298. PubMed PMID: 21575539.
17: Pugsley DJ, Nassim M, Armstrong BK, Beilin L. A controlled trial of labetalol (Trandate), propranolol and placebo in the management of mild to moderate hypertension. Br J Clin Pharmacol. 1979 Jan;7(1):63-8. PubMed PMID: 367410; PubMed Central PMCID: PMC1429617.
18: Carter BL. Labetalol. Drug Intell Clin Pharm. 1983 Oct;17(10):704-12. Review. PubMed PMID: 6354658.
19: Vlachakis ND, Maronde RF, Maloy JW, Medakovic M, Kassem N. Pharmacodynamics of intravenous labetalol and follow-up therapy with oral labetalol. Clin Pharmacol Ther. 1985 Nov;38(5):503-8. PubMed PMID: 4053487.
20: Richards DA. Pharmacological effects of labetalol in man. Br J Clin Pharmacol. 1976 Aug;3(4 Suppl 3):721-3. Review. PubMed PMID: 10949.

Explore Compound Types